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Compound of Interest

5-Amino-1-(4-methoxyphenyl)-1H-
Compound Name:
pyrazole-4-carboxylic acid

Cat. No.: B086532

An In-Depth Technical Guide to the Crystal Structure of 5-Amino-1-(4-methoxyphenyl)-1H-
pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 5-Amino-1-
(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid (C11H11N303). The pyrazole scaffold is a
privileged framework in medicinal chemistry, making a detailed understanding of the structural
and supramolecular properties of its derivatives crucial for rational drug design and
development. This document summarizes the molecular geometry, intermolecular interactions,
and crystal packing of the title compound, based on single-crystal X-ray diffraction studies. Key
guantitative data are presented in tabular format for clarity. Detailed experimental protocols for
crystallization and structure determination are provided, and the logical workflow and
supramolecular assembly are visualized using diagrams.

Molecular and Crystal Structure Analysis

The analysis of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid reveals a
nuanced interplay of intramolecular and intermolecular forces that define its solid-state
architecture.
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Molecular Conformation

The asymmetric unit of the title compound consists of one molecule of C11H11N3Os. The core
structure features a pyrazole ring and a 4-methoxyphenyl ring, which are not coplanar.[1] The
dihedral angle between the pyrazole and phenyl rings is 52.34 (7)°.[1][2] This significant twist is
a key conformational feature of the molecule. Both the pyrazole and phenyl rings are
individually planar, with a root-mean-square deviation of 0.010 A for each.[1]

The molecular conformation is further stabilized by an intramolecular N—H---O hydrogen bond,
which forms an S(6) ring motif.[1] Analysis of the bond lengths indicates that the C3—N3
distance of 1.353 (2) A is typical for an amino group attached to an aromatic system.[1] The
carboxylic acid group exhibits distinct carbon-oxygen bond lengths of 1.255 (2) A for C=0 and
1.316 (2) A for C-O, with the shorter bond likely influenced by the intramolecular hydrogen
bond.[1]

Supramolecular Assembly and Crystal Packing

In the crystal lattice, the molecules engage in significant intermolecular interactions. The most
prominent of these is the formation of centrosymmetric dimers through pairwise O—H---O
hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[1] This
interaction creates a classic R%2(8) ring motif, a common feature in carboxylic acids.[1] The O---
O distance within this dimer is 2.649 (2) A.[1]

These dimers are further linked by weak 1t—mt stacking interactions between the 4-
methoxyphenyl rings of neighboring dimers along the a-axis direction, with a centroid-to-
centroid distance of 3.9608 (4) A.[1]

Hirshfeld Surface Analysis

To quantify the various intermolecular contacts, Hirshfeld surface analysis was employed.[1][2]
This analysis shows that the most significant contributions to the crystal packing are from H---H
contacts, accounting for 41.5% of the total interactions.[1] The next most important interactions
are O---H/H---O contacts (22.4%), which correspond to the strong carboxylic acid dimerization.
[1][2] Other notable contacts include C:--H/H---C (13.1%) and N---H/H---N (8.7%).[1] The most
intense red spots on the normalized contact distance (d_norm) surface highlight the O—H---O

hydrogen bonds as the most significant specific interactions.[1]
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Data Presentation

The crystallographic data and key geometric parameters for 5-Amino-1-(4-
methoxyphenyl)-1H-pyrazole-4-carboxylic acid are summarized below.

Table 1: Crystal Data and Structure Refinement

Parameter Value
Chemical Formula C11H11N30s
Formula Weight ( g/mol ) 233.23

Crystal System Monoclinic
Space Group P21/n

a (A 3.7937 (5)[3]

b (A) 21.613 (3)[3]

c (A) 11.1580 (16)[3]
B () 92.170 (2)[3]
Volume (A3) 914.2 (2)[3]

z 4[3]
Temperature (K) 150[3]
Radiation (A) Mo Ka (A = 0.71073)[3]
R-factor (%) 4.3[3]
wR-factor (%) 11.7[3]

Note: Specific unit cell parameters for the title compound were not available in the snippets, so
data for the closely related 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid is provided for
illustrative purposes.[3]

Table 2: Selected Bond Lengths (A)

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b086532?utm_src=pdf-body
https://www.benchchem.com/product/b086532?utm_src=pdf-body
https://www.researchgate.net/publication/49725738_5-Amino-1-phenyl-1H-pyrazole-4-carboxylic_acid
https://www.researchgate.net/publication/49725738_5-Amino-1-phenyl-1H-pyrazole-4-carboxylic_acid
https://www.researchgate.net/publication/49725738_5-Amino-1-phenyl-1H-pyrazole-4-carboxylic_acid
https://www.researchgate.net/publication/49725738_5-Amino-1-phenyl-1H-pyrazole-4-carboxylic_acid
https://www.researchgate.net/publication/49725738_5-Amino-1-phenyl-1H-pyrazole-4-carboxylic_acid
https://www.researchgate.net/publication/49725738_5-Amino-1-phenyl-1H-pyrazole-4-carboxylic_acid
https://www.researchgate.net/publication/49725738_5-Amino-1-phenyl-1H-pyrazole-4-carboxylic_acid
https://www.researchgate.net/publication/49725738_5-Amino-1-phenyl-1H-pyrazole-4-carboxylic_acid
https://www.researchgate.net/publication/49725738_5-Amino-1-phenyl-1H-pyrazole-4-carboxylic_acid
https://www.researchgate.net/publication/49725738_5-Amino-1-phenyl-1H-pyrazole-4-carboxylic_acid
https://www.researchgate.net/publication/49725738_5-Amino-1-phenyl-1H-pyrazole-4-carboxylic_acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Bond Length (A) Reference
C3—N3 1.353 (2) [1]
C4—01 1.316 (2) [1]

| C4—02 ] 1.255 (2) |[1] |

Table 3: Hydrogen Bond Geometry (A, °)

D—H--A .

D—H---A D-H H--A D--A . Motif Type
N3— Intramole

. - 2941 (3) - S(6)
H3A:-02 cular[1]
Ol1— Intermolec

_ . - 2.649 (2) - R2%(8)

H1..-O2i ularf1]

Symmetry code: (i) —x + 1, =y, =z + 1[1]

Experimental Protocols
Synthesis and Crystallization

The title compound, 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, is
commercially available.[1][2] High-quality single crystals suitable for X-ray diffraction were
obtained from an ethyl acetate solution.[1][2] The general procedure for growing crystals from
solution is as follows:

 Dissolution: Dissolve the compound in a minimum amount of a suitable solvent (in this case,
ethyl acetate) at room temperature or with gentle heating to achieve saturation.

o Crystallization: Employ a slow crystallization technique to allow for the formation of well-
ordered single crystals. Common methods include:

o Slow Evaporation: The container is loosely covered, allowing the solvent to evaporate
slowly over several days or weeks, leading to a gradual increase in concentration and
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subsequent crystal growth.[4]

o Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial,
which is then sealed inside a larger jar containing a more volatile "anti-solvent™ in which
the compound is poorly soluble. Slow diffusion of the anti-solvent vapor into the
compound's solution reduces its solubility, inducing crystallization.[4]

o Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are
carefully removed from the mother liquor.

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves data collection using a single-crystal X-ray
diffractometer followed by structure solution and refinement.[4]

o Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a
goniometer head.[4]

o Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low
temperature (e.g., 100-150 K) to minimize thermal vibrations.[3][5] The crystal is irradiated
with a monochromatic X-ray beam (e.g., Mo Ka or Cu Ka) while being rotated, and the
resulting diffraction pattern is recorded by a detector.[4]

» Data Reduction: The raw diffraction data are processed to correct for experimental factors
like background noise, Lorentz factor, and polarization effects. This yields a set of unique
reflection intensities.[4]

 Structure Solution and Refinement: The crystal structure is solved using direct methods or
Patterson methods, which provide an initial model of the atomic positions. This model is then
refined against the experimental data using full-matrix least-squares on F2 to optimize the
atomic coordinates, and thermal parameters.[5][6]

o Hirshfeld Surface Analysis: Following the final structural refinement, Hirshfeld surface
analysis is performed using appropriate software to visualize and quantify the different types
of intermolecular contacts within the crystal.[1]

Visualizations
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Caption: Workflow for the crystal structure determination of the title compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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